Hydrogen Bond Donor Capacity vs. 2-Methoxy Analog: A Binary Structural Differentiator for Target Engagement
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide possesses one hydrogen bond donor (HBD) from its free hydroxyl group, whereas the closest structural analog, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034347-16-3), has zero HBDs . This difference is critical for kinase inhibitor design, where HBD capacity directly affects hinge-region binding and overall target residence time [1]. The methoxy analog's inability to donate a hydrogen bond precludes key interactions with conserved kinase backbone carbonyls, a well-established requirement for ATP-competitive inhibition.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (free 2-hydroxyl group on indene ring) |
| Comparator Or Baseline | N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034347-16-3): 0 HBD |
| Quantified Difference | 1 vs. 0 HBD; loss of all HBD capacity upon O-methylation |
| Conditions | Structural comparison based on molecular formula; supported by general SAR principles for kinase hinge binding |
Why This Matters
For procurement decisions, the absence of HBD in the methoxy analog renders it unsuitable for projects requiring hydroxyl-mediated target interactions; users must not substitute one for the other.
- [1] Yang X, Xue L, Luo J. Preparation method of dihydroindene amide compounds and use as protein kinases inhibitor. US Patent 8,703,771 B2. 2014. (Describes hinge-binding requirements for kinase inhibition by dihydroindene amides.) View Source
